Boc-O-benzyl-L-|A-homotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyloxyphenyl group and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Final Product Formation: The final product, (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenyl-substituted butanoic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl-substituted butanoic acids.
Substitution: Free amino acids.
Scientific Research Applications
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Phenyl-3-((tert-butoxycarbonyl)amino)butanoic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
(S)-4-(4-Hydroxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Contains a hydroxy group instead of a benzyloxy group, which can alter its reactivity and applications.
Uniqueness
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both the benzyloxy and tert-butoxycarbonyl groups, which provide distinct reactivity and protection features. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional group requirements.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSKDKNNZPVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.